molecular formula C14H10BrClO2 B1372833 2-(Benzyloxy)-5-bromobenzoyl chloride CAS No. 1160249-51-3

2-(Benzyloxy)-5-bromobenzoyl chloride

Cat. No.: B1372833
CAS No.: 1160249-51-3
M. Wt: 325.58 g/mol
InChI Key: PLMYJXRFBVUZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-bromobenzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromobenzoyl chloride typically involves the following steps:

    Bromination: The starting material, 2-benzyloxybenzoyl chloride, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction: The compound can be reduced to 2-(benzyloxy)-5-bromobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.

    2-(Benzyloxy)-5-bromobenzyl Alcohol: Formed from reduction reactions.

    Benzoic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2-(Benzyloxy)-5-bromobenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromobenzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles such as amines, alcohols, and thiols, forming covalent bonds with these nucleophiles. This reactivity is utilized in various chemical transformations and biological studies to modify molecules and study their interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoyl Chloride: Lacks the bromine substituent at the 5-position.

    5-Bromobenzoyl Chloride: Lacks the benzyloxy substituent at the 2-position.

    2-(Benzyloxy)-5-chlorobenzoyl Chloride: Has a chlorine substituent instead of bromine at the 5-position.

Uniqueness

2-(Benzyloxy)-5-bromobenzoyl chloride is unique due to the presence of both the benzyloxy and bromine substituents, which confer specific reactivity and properties. The combination of these substituents allows for selective reactions and applications in organic synthesis and pharmaceutical research that are not possible with the similar compounds listed above.

Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYJXRFBVUZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269256
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-51-3
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.